molecular formula C7H11NO2 B2995071 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS No. 489432-33-9

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2995071
Key on ui cas rn: 489432-33-9
M. Wt: 141.17
InChI Key: IJVQRWPXBNGDTA-UHFFFAOYSA-N
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Patent
US08202899B2

Procedure details

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (0.63 g, 2.557 mmol) was added to toluene and NaH (0.4090 g, 10.23 mmol) and acetonitrile (0.534 mL, 10.23 mmol) and stirred overnight in a sealed vessel for 6 hours at 90° C. The solids were removed by filtration and rinsed with toluene. The toluene filtrate was concentrated, and the resulting solids were added to 3 N HCl, stirred for 30 minutes and then washed with ether. The mixture was concentrated and the resulting solids were rinsed several times with DCM. The DCM was dried over MgSO4, filtered and evaporated to provide the title compound as an oil (320 mg), which was used directly in the next step.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
0.534 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O)(C(C)(C)C)(C)C.[H-].[Na+].[C:19](#[N:21])[CH3:20]>C1(C)C=CC=CC=1>[OH:8][CH2:9][C:10]([CH3:15])([CH3:16])[C:11](=[O:13])[CH2:20][C:19]#[N:21] |f:1.2|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C(=O)OC)(C)C
Name
Quantity
0.409 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.534 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight in a sealed vessel for 6 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
rinsed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The toluene filtrate was concentrated
ADDITION
Type
ADDITION
Details
the resulting solids were added to 3 N HCl
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
the resulting solids were rinsed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC(C(CC#N)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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